molecular formula C20H15Cl2NO2 B4614782 2-[(2,6-dichlorobenzyl)oxy]-N-phenylbenzamide

2-[(2,6-dichlorobenzyl)oxy]-N-phenylbenzamide

Cat. No.: B4614782
M. Wt: 372.2 g/mol
InChI Key: VKNDOVGAJYORTL-UHFFFAOYSA-N
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Description

2-[(2,6-dichlorobenzyl)oxy]-N-phenylbenzamide is a useful research compound. Its molecular formula is C20H15Cl2NO2 and its molecular weight is 372.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.0479841 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Divergent Synthesis Applications

Research has demonstrated the capacity of related benzamide compounds to undergo diverse reaction pathways under palladium-catalyzed conditions, leading to functionalized derivatives with potential applications in medicinal chemistry and materials science (Mancuso et al., 2014). This includes the formation of isoindolinone and isobenzofuranimine derivatives through multicomponent reactions, suggesting a utility in the development of complex organic molecules.

Chemical Synthesis and Reactivity

Another study explored the nucleophilic displacement reactions of polynitroaromatic compounds, leading to the synthesis of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones. This work underscores the chemical reactivity of benzamide derivatives in creating compounds with potential applications in material science and pharmaceuticals (Samet et al., 2005).

Polymer Science Applications

In polymer science, benzamide derivatives have been used in the synthesis and characterization of novel aromatic polyimides, showcasing the adaptability of these compounds in creating materials with high thermal stability and specific optical properties (Butt et al., 2005). Such materials are crucial for the development of advanced electronic and optical devices.

Antimicrobial Research

Benzamide derivatives have also been assessed for their antimicrobial properties, demonstrating potential as bactericidal agents against resistant strains of bacteria, such as MRSA (Zadrazilova et al., 2015). This highlights the importance of benzamide compounds in addressing critical needs in public health.

Advanced Organic Synthesis

The electrochemical generation of 4-amino-2-aryl-2-oxazolines from chloralbenzamides, including derivatives similar to the compound , showcases innovative methods in organic synthesis. This approach provides a green and efficient pathway for synthesizing valuable heterocyclic compounds (Guirado et al., 2002).

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO2/c21-17-10-6-11-18(22)16(17)13-25-19-12-5-4-9-15(19)20(24)23-14-7-2-1-3-8-14/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNDOVGAJYORTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.